Cas no 186201-09-2 (tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate)

Tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate is a fluorinated pyrrolidine derivative commonly employed as a versatile intermediate in pharmaceutical synthesis and medicinal chemistry. Its key structural features include a trans-configuration at the 3- and 4-positions of the pyrrolidine ring, along with a fluorine substituent, which enhances metabolic stability and bioavailability in drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity, facilitating further functionalization under mild conditions. This compound is particularly valuable in the development of protease inhibitors, kinase modulators, and other bioactive molecules, offering precise stereochemical control and improved pharmacokinetic properties. Its high purity and well-defined stereochemistry make it a reliable building block for advanced synthetic applications.
tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate structure
186201-09-2 structure
Product Name:tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
CAS No:186201-09-2
MF:C9H17FN2O2
MW:204.241885900497
MDL:MFCD18791661
CID:114764
PubChem ID:22869549
Update Time:2025-05-24

tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(4-fluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, trans- (9CI)
    • trans-(3-Boc-amino)-4-fluoropyrrolidine
    • Trans-Tert-Butyl (4-Fluoro-3-Pyrrolidinyl)Carbamate
    • tert-Butyl (trans-4-fluoropyrrolidin-3-yl)carbamate
    • tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
    • Trans-Tert-Butyl (4-Fluoro-3-Pyrrolidinyl)Carbamate(WXFC0123)
    • cis-(3-Boc-amino)-4-fluoropyrrolidine
    • (3r,4s)-3-(boc-amino)-4-fluoro-pyrrolidine
    • (3R,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
    • tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate
    • C9H17FN2O2
    • cis-3-(Boc-amino)-4-fluoro-pyrrolidine
    • 8680AH
    • SB12384
    • PB38722
    • SB12385
    • Carbamic acid, N-[(3R,4S)-4-fluoro-3-pyrrolidinyl]-,
    • trans-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
    • trans-3-(Boc-amino)-4-fluoropyrrolidine
    • PB35312
    • (3S,4S)-(4-FLUORO-PYRROLIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • AS-34555
    • CS-0058545
    • tert-butyl N-[(3S, 4S)-4-fluoropyrrolidin-3-yl]carbamate
    • tert-Butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
    • (3S,4S)-3-(Boc-amino)-4-fluoropyrrolidine
    • DTXSID101177914
    • tert-butyl(trans-4-fluoropyrrolidin-3-yl)carbamate
    • MFCD18791661
    • BZSDDSIFAGBZLT-BQBZGAKWSA-N
    • Carbamic acid,[(3S,4S)-4-fluoro-3-pyrrolidinyl]-,1,1-dimethylethyl ester(9ci)
    • AMY24035
    • AKOS025290005
    • tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-
    • tert-butyl [(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
    • 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate
    • trans-3-(Boc-amino)-4-fluoro-pyrrolidine
    • (3s,4s)-3-(boc-amino)-4-fluoro-pyrrolidine
    • 213388-72-8
    • 186201-09-2
    • MFCD22581359
    • Carbamic acid, [(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
    • SCHEMBL8577890
    • tert-butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate
    • Carbamic acid, (4-fluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, trans- (9CI)
    • 2-Methyl-2-propanyl [(3s,4s)-4-fluoro-3-pyrrolidinyl]carbamate
    • DB-228205
    • MDL: MFCD18791661
    • Inchi: 1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1
    • InChI Key: BZSDDSIFAGBZLT-BQBZGAKWSA-N
    • SMILES: F[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 204.12740595g/mol
  • Monoisotopic Mass: 204.12740595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4
  • XLogP3: 0.8

Experimental Properties

  • Boiling Point: 295.3±40.0℃ at 760 mmHg

tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0047930-100mg
tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
186201-09-2
100mg
$225.0 2022-04-27
ChemScence
CS-0047930-250mg
tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
186201-09-2
250mg
$375.0 2022-04-27
ChemScence
CS-0047930-1g
tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
186201-09-2
1g
$750.0 2022-04-27
TRC
B814530-10mg
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
186201-09-2
10mg
$ 50.00 2022-06-06
TRC
B814530-50mg
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
186201-09-2
50mg
$ 160.00 2022-06-06
TRC
B814530-100mg
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate
186201-09-2
100mg
$ 250.00 2022-06-06
Alichem
A109000142-1g
trans-(3-Boc-aMino)-4-fluoropyrrolidine
186201-09-2 95%
1g
$690.46 2023-09-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0677-1g
trans-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
186201-09-2 97%
1g
4223.25CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0677-5g
trans-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
186201-09-2 97%
5g
16893CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0677-500mg
trans-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
186201-09-2 97%
500mg
2535.65CNY 2021-05-08

tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:186201-09-2)tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
Order Number:A880682
Stock Status:in Stock
Quantity:500mg/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):377.0/10144.0
Email:sales@amadischem.com

Additional information on tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate

Professional Introduction to Compound with CAS No. 186201-09-2 and Product Name: tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate

The compound with the CAS number 186201-09-2 and the product name tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a tert-butyl group and a trans-4-fluoropyrrolidin-3-yl moiety contributes to its distinctive chemical properties, making it a valuable candidate for further exploration in synthetic and pharmacological research.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorinated pyrrolidine scaffolds. These structures are particularly appealing due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The compound in question, tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate, exemplifies this trend by combining a fluorinated pyrrolidine ring with a carbamate functional group. This combination not only enhances its solubility and bioavailability but also opens up possibilities for its use in various therapeutic applications.

The synthesis of tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate involves a series of well-established chemical transformations, including nucleophilic substitution reactions and condensation processes. The introduction of the trans-4-fluoropyrrolidin-3-yl group is particularly critical, as it imparts specific electronic and steric properties that are essential for its biological activity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity, underscoring the compound's suitability for further development.

The pharmacological potential of tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate has been explored in several preclinical studies. These investigations have highlighted its efficacy in modulating various biological pathways, including enzyme inhibition and receptor binding. The compound's ability to interact with specific targets makes it a promising candidate for the treatment of neurological disorders, cancer, and inflammatory conditions. Notably, recent studies have demonstrated its potential as an antagonist for certain G protein-coupled receptors (GPCRs), which are implicated in a wide range of diseases.

In addition to its pharmacological properties, the compound's chemical stability has been thoroughly evaluated. The presence of the tert-butyl group provides enhanced resistance to hydrolysis and oxidation, ensuring that it remains stable under various storage conditions. This stability is crucial for both clinical applications and industrial-scale production. Furthermore, the fluorine atom in the trans-4-fluoropyrrolidin-3-yl moiety contributes to metabolic stability by reducing susceptibility to enzymatic degradation.

The potential therapeutic applications of tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate extend beyond traditional drug targets. Emerging research suggests that it may also exhibit anti-inflammatory and immunomodulatory effects, making it relevant for conditions such as autoimmune diseases and chronic inflammation. The compound's ability to interact with multiple biological pathways underscores its versatility as a lead compound for drug discovery initiatives.

The development of novel pharmaceuticals often relies on innovative synthetic strategies that enhance efficiency and sustainability. In the case of tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate, green chemistry principles have been integrated into its synthesis to minimize waste and reduce environmental impact. Techniques such as catalytic hydrogenation and solvent-free reactions have been employed to achieve these goals, aligning with global efforts to promote sustainable pharmaceutical manufacturing.

The future prospects for tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from laboratory research to clinical application. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

In conclusion, the compound with CAS number 186201-09-2, known as tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate, represents a significant advancement in medicinal chemistry. Its unique structural features, combined with its promising pharmacological properties, make it a valuable asset in the search for novel therapeutics. As research progresses, this compound is poised to contribute significantly to advancements in drug development across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:186201-09-2)tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate
A880682
Purity:99%/99%
Quantity:500mg/100g
Price ($):377.0/10144.0
Email